molecular formula C15H15NO4S B14450880 2H-1,3-Thiazine-3-carboxylic acid, 3,4,5,6-tetrahydro-2,4-dioxo-5-ethyl-6-phenyl-, ethyl ester CAS No. 74007-81-1

2H-1,3-Thiazine-3-carboxylic acid, 3,4,5,6-tetrahydro-2,4-dioxo-5-ethyl-6-phenyl-, ethyl ester

Cat. No.: B14450880
CAS No.: 74007-81-1
M. Wt: 305.4 g/mol
InChI Key: BTHSXVKALBMZQT-UHFFFAOYSA-N
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Description

2H-1,3-Thiazine-3-carboxylic acid, 3,4,5,6-tetrahydro-2,4-dioxo-5-ethyl-6-phenyl-, ethyl ester is a complex organic compound that belongs to the thiazine family Thiazines are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,3-Thiazine-3-carboxylic acid, 3,4,5,6-tetrahydro-2,4-dioxo-5-ethyl-6-phenyl-, ethyl ester typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl 2-aminothiophenol with ethyl acetoacetate in the presence of a base can lead to the formation of the thiazine ring . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2H-1,3-Thiazine-3-carboxylic acid, 3,4,5,6-tetrahydro-2,4-dioxo-5-ethyl-6-phenyl-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the thiazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazine ring.

Mechanism of Action

The mechanism of action of 2H-1,3-Thiazine-3-carboxylic acid, 3,4,5,6-tetrahydro-2,4-dioxo-5-ethyl-6-phenyl-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2H-1,3-Thiazine-3-carboxylic acid, 3,4,5,6-tetrahydro-2,4-dioxo-5-ethyl-6-phenyl-, ethyl ester apart is its specific combination of functional groups and the resulting chemical properties. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable in diverse scientific and industrial applications.

Properties

CAS No.

74007-81-1

Molecular Formula

C15H15NO4S

Molecular Weight

305.4 g/mol

IUPAC Name

ethyl 5-ethyl-2,4-dioxo-6-phenyl-1,3-thiazine-3-carboxylate

InChI

InChI=1S/C15H15NO4S/c1-3-11-12(10-8-6-5-7-9-10)21-15(19)16(13(11)17)14(18)20-4-2/h5-9H,3-4H2,1-2H3

InChI Key

BTHSXVKALBMZQT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=O)N(C1=O)C(=O)OCC)C2=CC=CC=C2

Origin of Product

United States

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